molecular formula C18H18N2O3 B14321488 (1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate CAS No. 104030-02-6

(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate

Cat. No.: B14321488
CAS No.: 104030-02-6
M. Wt: 310.3 g/mol
InChI Key: YFQGXHMBKHDNCY-UHFFFAOYSA-N
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Description

(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a phenyl group and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate typically involves the cyclization of o-bromoaryl derivatives catalyzed by copper (II) oxide nanoparticles in DMSO under air . Another method includes the use of samarium triflate as a reusable acid catalyst in an aqueous medium . These methods are efficient and provide good yields of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Shares the benzoxazole ring structure but lacks the carbamate moiety.

    Benzimidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.

    Benzothiazole: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate is unique due to its specific combination of a benzoxazole ring with a phenyl group and a carbamate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

104030-02-6

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(2-ethylphenyl)methyl] N-methylcarbamate

InChI

InChI=1S/C18H18N2O3/c1-3-12-8-4-5-9-13(12)16(23-18(21)19-2)17-20-14-10-6-7-11-15(14)22-17/h4-11,16H,3H2,1-2H3,(H,19,21)

InChI Key

YFQGXHMBKHDNCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C2=NC3=CC=CC=C3O2)OC(=O)NC

Origin of Product

United States

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